4-(3-(5-(3-Nitrophenyl)-2-furyl)-2-propenoyl)morpholine
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Overview
Description
4-(3-(5-(3-Nitrophenyl)-2-furyl)-2-propenoyl)morpholine is a complex organic compound that features a morpholine ring attached to a nitrophenyl group through a furan ring and a propenoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(5-(3-Nitrophenyl)-2-furyl)-2-propenoyl)morpholine typically involves multi-step organic reactions. One common approach starts with the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the furan ring through cyclization reactions. The propenoyl group is then introduced via an aldol condensation reaction, and finally, the morpholine ring is attached through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Purification steps such as recrystallization and column chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-(5-(3-Nitrophenyl)-2-furyl)-2-propenoyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(3-(5-(3-Nitrophenyl)-2-furyl)-2-propenoyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(3-(5-(3-Nitrophenyl)-2-furyl)-2-propenoyl)morpholine involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with various biological macromolecules. These interactions can lead to the inhibition of microbial growth or the scavenging of free radicals .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Nitrophenyl)morpholine
- 4-(3-nitrophenylsulfonyl)morpholine
- 6-[3-(4-Morpholinyl)Propyl]-2-(3-Nitrophenyl)-5-Thioxo-5,6,-Dihydro-7h-Thienol
Uniqueness
4-(3-(5-(3-Nitrophenyl)-2-furyl)-2-propenoyl)morpholine is unique due to its combination of a nitrophenyl group, a furan ring, and a morpholine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
853351-43-6 |
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Molecular Formula |
C17H16N2O5 |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
(E)-1-morpholin-4-yl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C17H16N2O5/c20-17(18-8-10-23-11-9-18)7-5-15-4-6-16(24-15)13-2-1-3-14(12-13)19(21)22/h1-7,12H,8-11H2/b7-5+ |
InChI Key |
AKSPAGGQQDAQEH-FNORWQNLSA-N |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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